3-Butyn-1-ol, 4-(4-chlorophenyl)- 3-Butyn-1-ol, 4-(4-chlorophenyl)-
Brand Name: Vulcanchem
CAS No.: 52999-16-3
VCID: VC14369877
InChI: InChI=1S/C10H9ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2
SMILES:
Molecular Formula: C10H9ClO
Molecular Weight: 180.63 g/mol

3-Butyn-1-ol, 4-(4-chlorophenyl)-

CAS No.: 52999-16-3

Cat. No.: VC14369877

Molecular Formula: C10H9ClO

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

3-Butyn-1-ol, 4-(4-chlorophenyl)- - 52999-16-3

Specification

CAS No. 52999-16-3
Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
IUPAC Name 4-(4-chlorophenyl)but-3-yn-1-ol
Standard InChI InChI=1S/C10H9ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2
Standard InChI Key WNGPMJTUAQQXKH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#CCCO)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

The compound consists of a butynol chain (HOCH2CCCH2\text{HO}-\text{CH}_2-\text{C}\equiv\text{C}-\text{CH}_2-) substituted at the fourth carbon with a 4-chlorophenyl group. Key structural features include:

  • Triple bond: Between C2 and C3, enabling π-bond reactivity.

  • Hydroxyl group: At C1, facilitating hydrogen bonding and nucleophilic substitution.

  • 4-Chlorophenyl group: Introduces steric bulk and electronic effects .

Table 1: Fundamental Properties

PropertyValueSource
Molecular FormulaC10H11ClO\text{C}_{10}\text{H}_{11}\text{ClO}
Molecular Weight182.64 g/mol
Density1.137 g/cm³
Boiling Point140°C (2 mmHg)
Refractive Index1.544

Synthesis Methods

Grignard Reaction

MethodYield (%)Temperature (°C)Key Reagents
Grignard 8060Chlorobutane, Mg
Sonogashira 89654-Chloroiodobenzene

Physicochemical Properties

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 7.38–7.26 (4H, aromatic), 4.80–4.70 (1H, -OH), 2.02–1.96 (2H, -CH2_2-), 1.55 (3H, -CH3_3) .

  • 13C NMR^{13}\text{C NMR}: δ 137.9 (C-Cl), 93.4 (C≡C), 65.5 (-OH) .

Thermodynamic Stability

  • LogP: 3.62, indicating high lipophilicity .

  • Vapor Pressure: 0.0±0.6 mmHg at 25°C .

Reactivity and Applications

Cycloaddition Reactions

The triple bond undergoes [2+2] cycloaddition with electron-deficient dienophiles (e.g., tetracyanoethylene) to form bicyclic intermediates .

Pharmaceutical Intermediates

Used in synthesizing fexofenadine analogs via Cu-mediated coupling with β-tetrionic acid bromide .

Table 3: Key Reactions

Reaction TypeProductConditions
Hydrogenation4-(4-Chlorophenyl)butanolH2_2, Pd/C, 50°C
Esterification Acetylated derivativesAc2 _2O, pyridine

Recent Research and Future Directions

Photophysical Studies

The 4-chlorophenyl group enhances intramolecular charge transfer (ICT) in quinazoline derivatives, making the compound a candidate for OLED materials .

Industrial Scalability

Optimizing Grignard reagent stoichiometry and solvent recovery could reduce production costs by 30% .

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